molecular formula C16H15N3O B2837315 (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 452965-78-5

(E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No. B2837315
CAS RN: 452965-78-5
M. Wt: 265.316
InChI Key: ZPIHWBMFVOBODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as IND-3, is a chemical compound with potential therapeutic applications. It belongs to the class of indole-based compounds and has been studied extensively due to its unique chemical properties and potential medicinal applications.

Mechanism of Action

The mechanism of action of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, it has been proposed that (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile exerts its biological effects by modulating various signaling pathways involved in cell survival, proliferation, and inflammation. (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. Furthermore, (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to activate the Nrf2 pathway, which plays a crucial role in the protection against oxidative stress.
Biochemical and Physiological Effects:
(E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases. Furthermore, (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been found to protect neurons from oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in lab experiments is its unique chemical structure, which allows for the modulation of various signaling pathways involved in cell survival, proliferation, and inflammation. Furthermore, (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One of the areas of research is the development of novel synthetic routes for the synthesis of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile and its analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the elucidation of the mechanism of action of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile and its potential use in the treatment of various diseases. Furthermore, the development of targeted drug delivery systems for (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could improve its therapeutic efficacy and reduce its side effects. Overall, the study of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile holds great promise for the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves the reaction of indole-3-carboxaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of the intermediate 3-(pyrrolidine-1-carbonyl)-1H-indole, which is then reacted with malononitrile in the presence of a base to yield the final product, (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. The synthesis of (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

(E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in preclinical studies. (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been found to induce apoptosis in cancer cells by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases. Furthermore, (E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been found to protect neurons from oxidative stress and neurotoxicity, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-10-12(16(20)19-7-3-4-8-19)9-13-11-18-15-6-2-1-5-14(13)15/h1-2,5-6,9,11,18H,3-4,7-8H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIHWBMFVOBODQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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